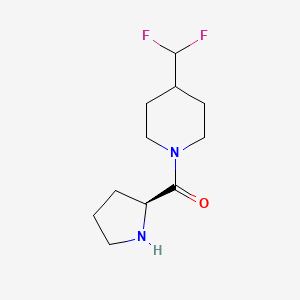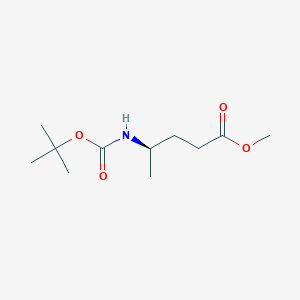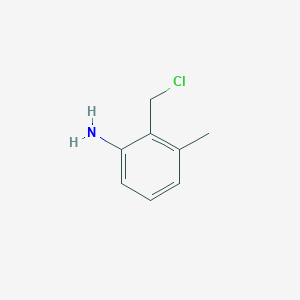
1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a methoxy group and a dioxaborolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine typically involves the reaction of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with 4-methylpiperazine under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate, in a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar Suzuki coupling reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperazine ring can be reduced under appropriate conditions.
Substitution: The boronic ester moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine involves its interaction with molecular targets through its functional groups. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The piperazine ring can interact with biological receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic ester moiety but lacks the piperazine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a similar boronic ester moiety but with an aniline group instead of a piperazine ring.
Uniqueness
1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine is unique due to the combination of its boronic ester and piperazine functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various molecular targets, making it a versatile compound in both chemical and biological research.
Propiedades
Fórmula molecular |
C18H29BN2O3 |
|---|---|
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine |
InChI |
InChI=1S/C18H29BN2O3/c1-17(2)18(3,4)24-19(23-17)14-7-8-15(16(13-14)22-6)21-11-9-20(5)10-12-21/h7-8,13H,9-12H2,1-6H3 |
Clave InChI |
COCDOJNPZOWTMW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCN(CC3)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B13351281.png)

![trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B13351289.png)


![6-(2-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351309.png)


![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13351326.png)


